

Application Notes & Protocols: Methods for Studying Aurein 1.1 Membrane Disruption

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Compound of Interest

Compound Name: Aurein 1.1

Cat. No.: B15135798

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Audience: Researchers, scientists, and drug development professionals.

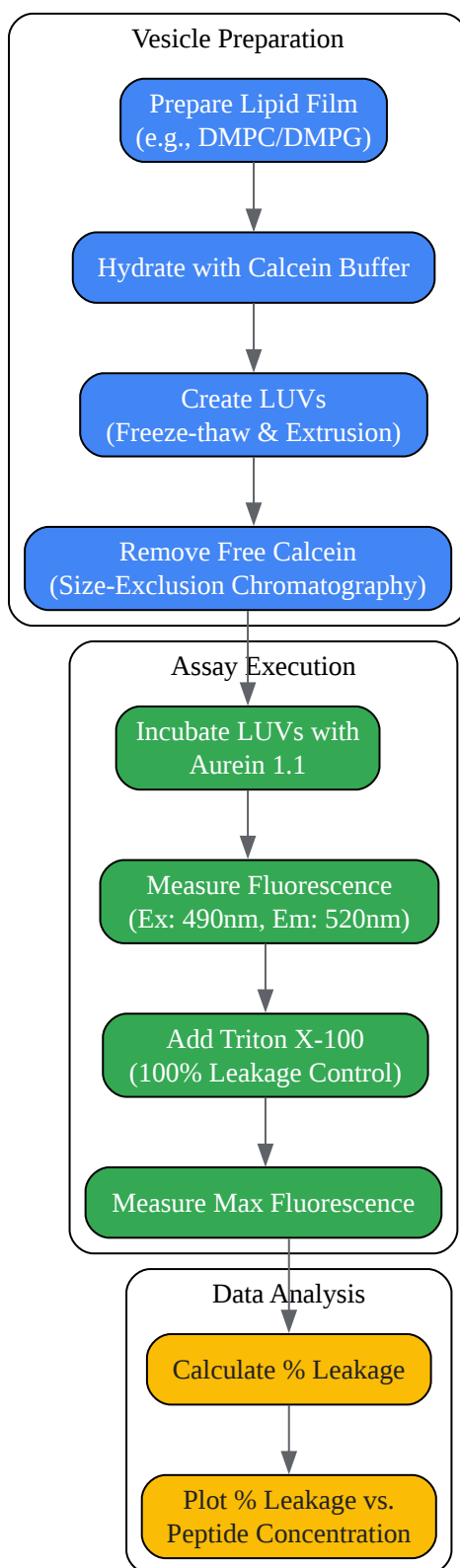
Introduction:

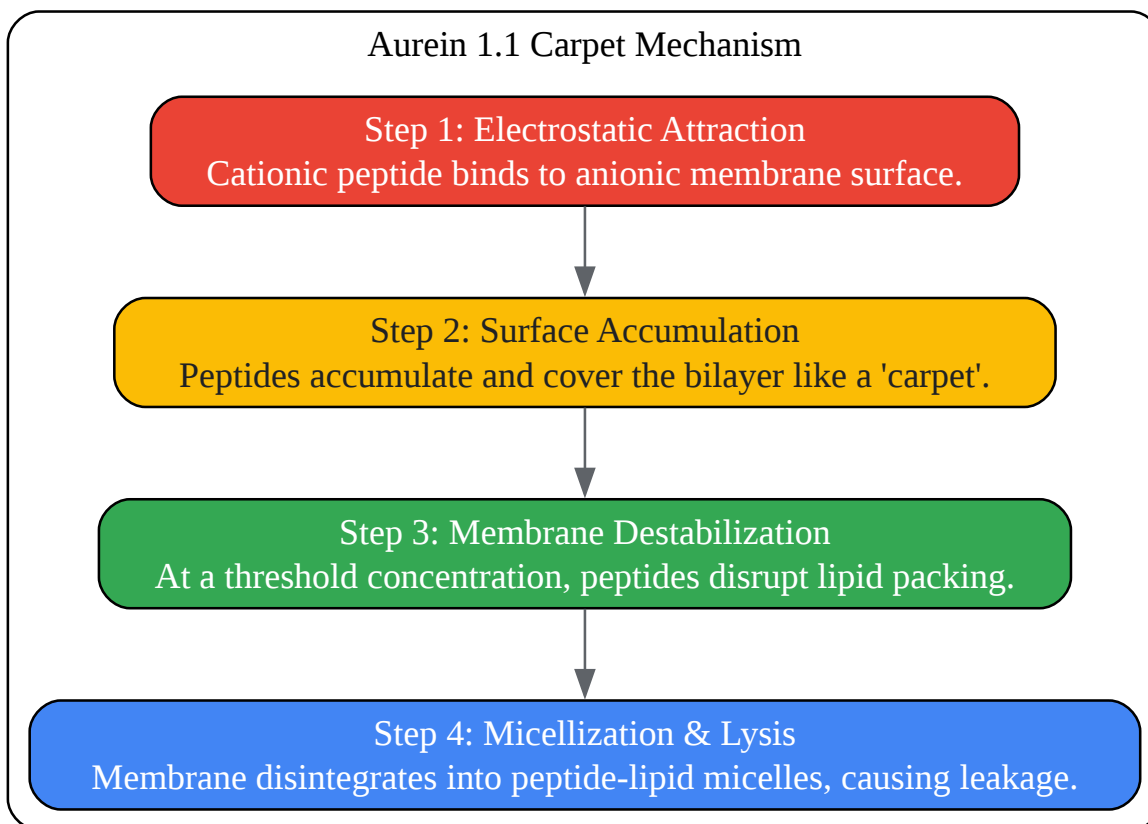
Aurein 1.1 is a short, 13-residue antimicrobial peptide (AMP) isolated from the Australian tree frog, *Litoria aurea*. Like many AMPs, its primary mode of action involves the disruption of microbial cell membranes. Understanding the precise mechanism of this disruption is crucial for the development of new antimicrobial agents. **Aurein 1.1** is widely reported to act via a "carpet" mechanism, where the peptide monomers bind to the surface of the lipid bilayer and, upon reaching a critical concentration, cause a detergent-like disintegration of the membrane.^{[1][2][3]} [4] This document provides detailed protocols for several key biophysical techniques used to investigate the membrane-disrupting properties of **Aurein 1.1**.

Vesicle Leakage Assays (Calcein Leakage)

Application: To quantify the ability of **Aurein 1.1** to permeabilize lipid membranes. This is achieved by monitoring the release of a self-quenching fluorescent dye (calcein) from unilamellar vesicles upon peptide-induced membrane disruption.^{[5][6]}

Experimental Workflow: Calcein Leakage Assay





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